molecular formula C14H11ClN2O4 B11688474 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide

2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide

Cat. No.: B11688474
M. Wt: 306.70 g/mol
InChI Key: JNRQZCHUUNJVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells . Additionally, the compound’s nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

IUPAC Name

2-chloro-N-(4-methoxyphenyl)-5-nitrobenzamide

InChI

InChI=1S/C14H11ClN2O4/c1-21-11-5-2-9(3-6-11)16-14(18)12-8-10(17(19)20)4-7-13(12)15/h2-8H,1H3,(H,16,18)

InChI Key

JNRQZCHUUNJVPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.